
N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBDA contains a total of 25 bonds; 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of NBDA includes a total of 25 bonds; 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .Scientific Research Applications
Catalytic Properties
Research indicates that certain nitro compounds can be used as catalysts. For instance, a study by Kopylovich et al. (2002) explores the use of a Zinc(II)/ketoxime system for the hydrolysis of various nitriles to carboxamides, demonstrating the potential catalytic applications of nitro compounds in organic reactions (Kopylovich et al., 2002).
Fluorescent Probes and Sensors
Nitro-containing compounds have been explored for their potential as fluorescent probes. Bekhradnia et al. (2016) reported on a nitro-3-carboxamide coumarin derivative proposed as a novel fluorescent chemosensor, indicating the utility of such compounds in detecting specific metal ions (Bekhradnia et al., 2016).
Synthesis and Drug Development
Nitro derivatives play a significant role in pharmaceutical synthesis. For example, Samadhiya et al. (2012) synthesized a series of compounds derived from 6-nitroindazole for potential antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2012).
Magnetic Resonance Imaging (MRI) Contrast Agents
Nitroxide radicals, including certain nitro compounds, have been studied for their use as contrast agents in MRI. Hyodo et al. (2006) researched how the reduction rates of nitroxides could noninvasively assess the intracellular redox status of tumors, showcasing the application of these compounds in medical imaging (Hyodo et al., 2006).
Environmental Impact and Biodegradation
Nitroaromatic compounds are known for their environmental persistence and potential toxicity. Ju and Parales (2010) provided an overview of the synthesis and biodegradation of nitroaromatic compounds, highlighting the environmental impact and the evolving microbial pathways for their degradation (Ju & Parales, 2010).
properties
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O7/c20-16(10-5-9-3-1-2-4-13(9)26-17(10)21)18-11-6-14-15(25-8-24-14)7-12(11)19(22)23/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBCWQGYNNGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2871494.png)
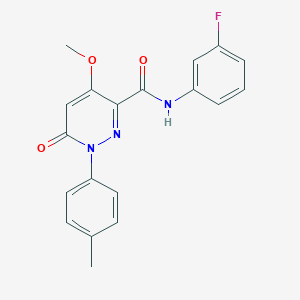
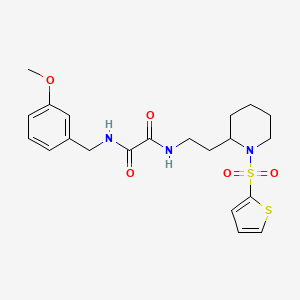
![ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate](/img/structure/B2871499.png)
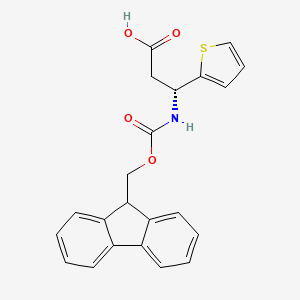
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

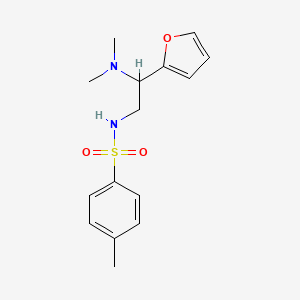
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
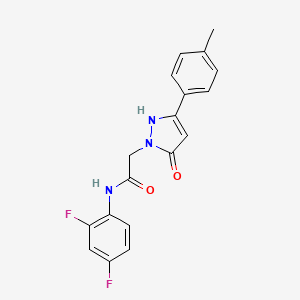
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
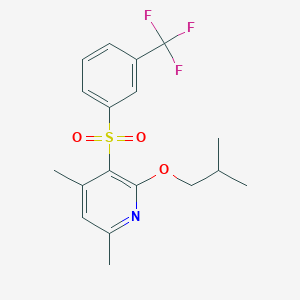
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)